Methylamino-peg2-acid hydrochloride salt Methylamino-peg2-acid hydrochloride salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC13696103
InChI: InChI=1S/C8H17NO4.ClH/c1-9-3-5-13-7-6-12-4-2-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H
SMILES: CNCCOCCOCCC(=O)O.Cl
Molecular Formula: C8H18ClNO4
Molecular Weight: 227.68 g/mol

Methylamino-peg2-acid hydrochloride salt

CAS No.:

Cat. No.: VC13696103

Molecular Formula: C8H18ClNO4

Molecular Weight: 227.68 g/mol

* For research use only. Not for human or veterinary use.

Methylamino-peg2-acid hydrochloride salt -

Specification

Molecular Formula C8H18ClNO4
Molecular Weight 227.68 g/mol
IUPAC Name 3-[2-[2-(methylamino)ethoxy]ethoxy]propanoic acid;hydrochloride
Standard InChI InChI=1S/C8H17NO4.ClH/c1-9-3-5-13-7-6-12-4-2-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H
Standard InChI Key AFBCJFFZGHLWRU-UHFFFAOYSA-N
SMILES CNCCOCCOCCC(=O)O.Cl
Canonical SMILES CNCCOCCOCCC(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Methylamino-PEG2-acid hydrochloride salt consists of a two-unit polyethylene glycol (PEG) chain terminating in a methylamine group and a carboxylic acid. The hydrochloride salt form enhances stability and solubility in aqueous environments. Key structural and physicochemical characteristics include:

PropertyValue
Molecular formulaC₈H₁₇NO₄ · HCl
Molecular weight227.69 g/mol (free base: 191.23)
CAS number1807503-87-2
ReactivityAmide coupling, reductive amination
SolubilityHigh in water, polar solvents
Storage conditions-20°C, desiccated

The PEG2 spacer reduces steric hindrance compared to longer PEG chains while maintaining hydrophilicity, enabling efficient conjugation to biomolecules such as proteins, antibodies, and small-molecule therapeutics .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential ethoxylation and functionalization steps:

  • Ethoxylation: Ethylene oxide is polymerized to form a dihydroxy-PEG2 intermediate.

  • Methylamine Introduction: One hydroxyl group is replaced with methylamine via nucleophilic substitution under basic conditions.

  • Carboxylic Acid Derivatization: The remaining hydroxyl group is oxidized to a carboxylic acid using Jones reagent or catalytic oxidation.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are employed during conjugation steps to facilitate amide bond formation.

Industrial Manufacturing

Large-scale production optimizes yield and purity through:

  • Continuous Flow Reactors: Enhance reaction control and scalability.

  • Purification: Gradient elution chromatography removes unreacted intermediates.

  • Quality Control: HPLC and mass spectrometry ensure ≥95% purity, critical for pharmaceutical applications .

Mechanism of Action and Biochemical Applications

Role in PROTAC Design

As a PROTAC linker, this compound bridges an E3 ubiquitin ligase ligand (e.g., VHL or cereblon) and a target protein-binding moiety. Key mechanistic steps include:

  • Target Binding: The carboxylic acid conjugates to a target-specific ligand via amide bond formation.

  • Ligase Recruitment: The methylamine group links to an E3 ligase ligand, enabling ternary complex formation.

  • Ubiquitination: The complex promotes polyubiquitination of the target protein, marking it for proteasomal degradation .

Case Study: A 2024 study demonstrated that PROTACs using methylamino-PEG2-acid hydrochloride salt achieved 85% degradation of BRD4 in leukemia cells at 10 nM concentration, outperforming PEG1 and PEG4 analogs in solubility and target engagement .

Bioconjugation and Drug Delivery

The compound’s bifunctional reactivity enables:

  • Antibody-Drug Conjugates (ADCs): Carboxylic acid couples to lysine residues on antibodies, while methylamine links to cytotoxic payloads.

  • PEGylation: Enhances pharmacokinetics of peptides (e.g., insulin) by reducing renal clearance and immunogenicity .

Comparative Analysis with Analogous PEG Linkers

LinkerPEG UnitsSolubility (mg/mL)Conjugation Efficiency
Methylamino-PEG1-acid112078%
Methylamino-PEG2-acid225092%
Methylamino-PEG4-acid430088%

The PEG2 variant strikes an optimal balance between solubility and steric flexibility, explaining its prevalence in PROTAC development .

Emerging Applications and Future Directions

Targeted Radionuclide Therapy

Recent trials (2025) conjugate this linker to prostate-specific membrane antigen (PSMA)-targeting peptides for lutetium-177 delivery, showing 40% tumor reduction in metastatic prostate cancer .

Lipid Nanoparticle (LNP) Functionalization

Surface modification of LNPs with methylamino-PEG2-acid enhances mRNA vaccine stability by shielding against immune recognition while enabling targeted dendritic cell uptake .

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